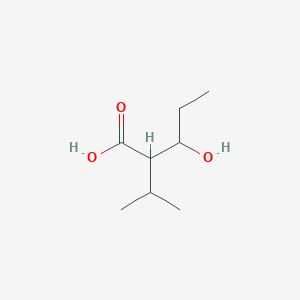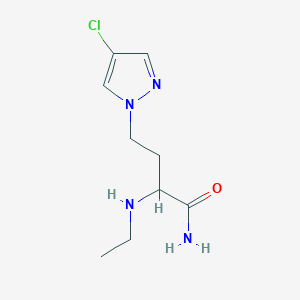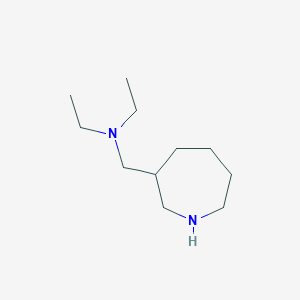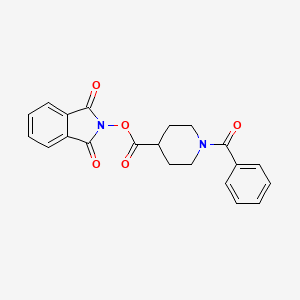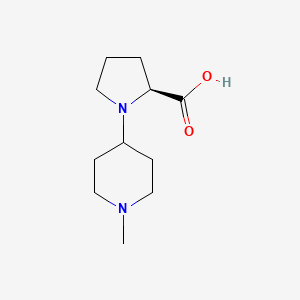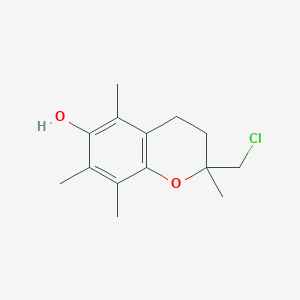
2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman is a chemical compound known for its antioxidant properties. It is structurally related to vitamin E and is often used in scientific research for its ability to scavenge free radicals and reduce oxidative stress.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman typically involves the chloromethylation of 6-hydroxy-2,5,7,8-tetramethylchroman. This reaction can be carried out using formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually performed at a controlled temperature to ensure the selective chloromethylation at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) are employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2-methyl-6-hydroxy-2,5,7,8-tetramethylchroman.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a standard for antioxidant capacity assays.
Biology: To study the effects of oxidative stress on cellular processes.
Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Used as an additive in food and cosmetic products to enhance shelf life by preventing oxidation.
作用機序
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating a hydrogen atom from its hydroxyl group, thereby neutralizing reactive oxygen species (ROS). This action helps in protecting cells and tissues from oxidative damage. The molecular targets include various ROS and the pathways involved are those related to oxidative stress and cellular defense mechanisms.
類似化合物との比較
2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman is unique due to its specific structure and functional groups. Similar compounds include:
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox): A water-soluble analog of vitamin E with similar antioxidant properties.
α-Tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant activity.
Butylated Hydroxytoluene (BHT): A synthetic antioxidant used in food and cosmetics.
Compared to these compounds, this compound offers unique reactivity due to the presence of the chloromethyl group, which allows for further chemical modifications and applications.
特性
分子式 |
C14H19ClO2 |
|---|---|
分子量 |
254.75 g/mol |
IUPAC名 |
2-(chloromethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C14H19ClO2/c1-8-9(2)13-11(10(3)12(8)16)5-6-14(4,7-15)17-13/h16H,5-7H2,1-4H3 |
InChIキー |
UZNVMWBLRRJGFR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(CCC(O2)(C)CCl)C(=C1O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



